molecular formula C17H18O2 B8322268 4'-(3-Phenylpropoxy)acetophenone CAS No. 54916-29-9

4'-(3-Phenylpropoxy)acetophenone

Cat. No.: B8322268
CAS No.: 54916-29-9
M. Wt: 254.32 g/mol
InChI Key: RYWVBYIATDKGDH-UHFFFAOYSA-N
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Description

4'-(3-Phenylpropoxy)acetophenone is a useful research compound. Its molecular formula is C17H18O2 and its molecular weight is 254.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

54916-29-9

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-[4-(3-phenylpropoxy)phenyl]ethanone

InChI

InChI=1S/C17H18O2/c1-14(18)16-9-11-17(12-10-16)19-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12H,5,8,13H2,1H3

InChI Key

RYWVBYIATDKGDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Following essentially the same procedure, but substituting o-hydroxyacetophenone, m-hydroxyacetophenone, and p-hydroxyacetophenone for the p-hydroxybenzaldehyde above, results in the formation of o-(3-phenylpropoxy)acetophenone (b.p. 173°-8° C. at 0.1 mm), m-(3-phenylpropoxy)acetophenone (b.p. 199°-201° C. at 0.2 mm) and p-(3-phenylpropoxy) acetophenone (m.p. 80°-1° C.), respectively.
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Synthesis routes and methods II

Procedure details

A mixture of 68.1 g (0.5 mole) of 4'-hydroxyacetophenone, 100.3 g (0.5 mole) of a 3-phenylpropyl bromide, 69.0 g (0.5 mole) of potassium carbonate and 500 ml of anhydrous acetone is refluxed with stirring for 8 hours. After adding 1 liter of water the product is extracted into ether, the extract is washed with water and 2 N sodium carbonate solution and dried over anhydrous sodium sulfate and the solvent is evaporated. The resulting oil (125.8 g) begins to crystallize and yields after two recrystallizations from ether-hexane and ether, respectively, 73.9 g (58% yield) of the desired product, M.P. 80°-81°.
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100.3 g
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500 mL
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58%

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